molecular formula C14H14IN3O3S B6117002 6-iodo-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one

6-iodo-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one

Cat. No.: B6117002
M. Wt: 431.25 g/mol
InChI Key: WHYRPEJIQZYRJV-UHFFFAOYSA-N
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Description

6-iodo-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of an iodine atom, a morpholine ring, and a quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one typically involves multiple steps. One common method includes the reaction of 6-iodoquinazolin-4-one with 2-(morpholin-4-yl)-2-oxoethylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

6-iodo-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-iodo-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 6-iodo-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-6-iodo-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4(3H)-quinazolinone
  • Ethyl [3-(2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate

Uniqueness

6-iodo-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-iodo-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IN3O3S/c15-9-1-2-11-10(7-9)13(20)17-14(16-11)22-8-12(19)18-3-5-21-6-4-18/h1-2,7H,3-6,8H2,(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYRPEJIQZYRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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